molecular formula C12H16N2O3 B1283003 Ethyl 6-morpholinonicotinate CAS No. 252944-02-8

Ethyl 6-morpholinonicotinate

Cat. No. B1283003
M. Wt: 236.27 g/mol
InChI Key: XZINZIKSHPDGED-UHFFFAOYSA-N
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Description

Ethyl 6-morpholinonicotinate is a chemical compound that is related to various research studies focusing on its synthesis, molecular structure, and chemical properties. Although the exact compound is not directly studied in the provided papers, there are several related compounds that offer insights into the chemical behavior and characteristics that could be extrapolated to ethyl 6-morpholinonicotinate.

Synthesis Analysis

The synthesis of related compounds involves the reaction of morpholine with other chemical agents. For instance, a derivative of mecarbinate was synthesized by reacting a morpholino methyl compound with other reactants under ambient conditions, which suggests a potential pathway for synthesizing ethyl 6-morpholinonicotinate . Additionally, the reaction of ethyl azidoformate with morpholine has been studied, showing that morpholine can react rapidly to form different products, indicating its reactivity which could be relevant for the synthesis of ethyl 6-morpholinonicotinate .

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 6-morpholinonicotinate has been analyzed using various spectroscopic techniques and density functional theory (DFT) calculations. For example, the structural and spectroscopic data of ethyl-6-chloronicotinate were obtained using DFT, which provided insights into the vibrational modes and potential energy distribution . This type of analysis is crucial for understanding the molecular structure of ethyl 6-morpholinonicotinate.

Chemical Reactions Analysis

The chemical reactivity of morpholine-containing compounds has been explored in several studies. The reaction of morpholine derivatives with ethyl azidoformate resulted in the formation of morpholinium azide and other products, demonstrating the potential chemical reactions that morpholine can undergo . This information is valuable for predicting the types of chemical reactions that ethyl 6-morpholinonicotinate might participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives have been studied through spectroscopic methods and theoretical calculations. For instance, the spectroscopic study of ethyl-6-chloronicotinate provided detailed information on its vibrational spectra, NMR chemical shifts, and electronic properties . These studies contribute to a comprehensive understanding of the physical and chemical properties that could be expected for ethyl 6-morpholinonicotinate.

Scientific Research Applications

Antioxidative and Anti-inflammatory Properties

Ethyl 6-morpholinonicotinate and similar morpholine alkaloids have been identified for their antioxidative and anti-inflammatory properties. A study on a new morpholine alkaloid isolated from red seaweed Gracilaria opuntia demonstrated significant free radical scavenging activities, greater cyclooxygenase-2 (COX-2) inhibitory activity, and in vitro 5-lipoxidase inhibitory activity, suggesting potential applications in managing inflammation and oxidative stress (Makkar & Chakraborty, 2018).

Synthesis and Molecular Interactions

Ethyl 6-morpholinonicotinate derivatives have been synthesized and studied for their interactions with biological molecules. For instance, a study investigated the interaction of a morpholine derivative with human serum albumin, revealing insights into the binding mechanisms and molecular interactions, which are essential for drug development and pharmacological studies (Yegorova et al., 2016).

Antibacterial Applications

Research on morpholine derivatives, including ethyl 6-morpholinonicotinate, has shown promise in antibacterial applications. A study on 4-(2-Aminoethyl) morpholine derivatives highlighted their synthesis and potential as antibacterial agents, indicating the scope of these compounds in combating bacterial infections (Aziz‐ur‐Rehman et al., 2016).

Chemical Synthesis and Applications

The synthesis and applications of ethyl 6-morpholinonicotinate in chemical reactions have been explored in various studies. For example, research on the transformations of substituted oxazolo-pyridines and their cyclization with morpholine compounds showcases the versatility and utility of morpholine derivatives in organic synthesis (Rybakov & Babaev, 2014).

properties

IUPAC Name

ethyl 6-morpholin-4-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-3-4-11(13-9-10)14-5-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINZIKSHPDGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558624
Record name Ethyl 6-(morpholin-4-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-morpholinonicotinate

CAS RN

252944-02-8
Record name Ethyl 6-(4-morpholinyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252944-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(morpholin-4-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 6-chloronicotinate (5.0 g) and morpholine (10 ml) were mixed and then heated to 100° C. In less than 5 minutes at this temperature, a thick paste formed. Acetonitrile (15 ml) was added and heating was continued overnight at 90° C. The mixture was cooled, diluted with water and extracted with ethyl acetate. The organic layer was dried and concentrated in vacuo to give ethyl 6-morpholin-4-ylpyridine-3-carboxylate as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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